Adriamycin 14-thiovalerate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

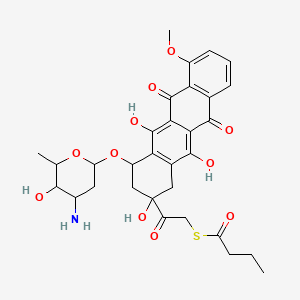

Adriamycin 14-thiovalerate, also known as Doxorubicinone, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.

科学的研究の応用

Breast Cancer

Adriamycin has been extensively studied in the context of breast cancer treatment. Clinical trials have demonstrated that Adriamycin 14-thiovalerate exhibits significant efficacy when used in combination with other chemotherapeutic agents. For instance, a study comparing Adriamycin with a five-drug regimen (cyclophosphamide, methotrexate, 5-fluorouracil, vincristine, and prednisone) reported improved response rates and survival outcomes for patients receiving Adriamycin-based therapies .

Leukemia

Research indicates that this compound can be effective against acute myeloid leukemia (AML). The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for inclusion in multi-drug regimens aimed at treating this aggressive cancer type. Studies show that patients treated with Adriamycin-containing regimens have better overall survival rates compared to those receiving standard treatments without this agent .

Sarcomas

Adriamycin is also utilized in treating various sarcomas. Its application in combination therapies has shown promising results, particularly in soft tissue sarcomas and osteosarcomas. The drug's mechanism of action is particularly beneficial in targeting rapidly dividing tumor cells characteristic of these malignancies .

Case Study 1: Advanced Breast Cancer

A randomized trial involving 175 women with advanced breast cancer compared two treatment regimens: one including Adriamycin and the other using methotrexate. Results indicated a complete response rate of 13% for the Adriamycin group compared to 11% for the control group. Furthermore, median survival was notably longer for patients receiving Adriamycin (33 months) versus those on the control regimen (20.2 months) .

Case Study 2: Acute Myeloid Leukemia

In a cohort study of patients with acute myeloid leukemia treated with a combination chemotherapy regimen including Adriamycin, researchers observed a significant increase in complete remission rates. The study highlighted that patients receiving Adriamycin had a higher likelihood of achieving remission compared to those treated with alternative regimens without this agent .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other treatments across different cancer types:

| Cancer Type | Treatment Regimen | Response Rate (%) | Median Survival (Months) |

|---|---|---|---|

| Advanced Breast Cancer | Adriamycin + CMFVP | 13% (CR), 45% (PR) | 33 |

| Advanced Breast Cancer | CMFVP (without Adriamycin) | 11% (CR), 46% (PR) | 20.2 |

| Acute Myeloid Leukemia | Adriamycin + standard chemotherapy | Increased CR rate | Not specified |

| Soft Tissue Sarcoma | Adriamycin + multi-drug regimen | Varies by subtype | Not specified |

CR = Complete Response

PR = Partial Response

化学反応の分析

Key Reaction Steps

-

Bromination at the 14-position :

-

Thio substitution :

-

Valerate esterification :

-

Functional group protection :

Nucleophilic Substitution (Thio Substitution)

The bromine atom at the 14-position acts as a leaving group, enabling thiols to attack via an SN2 mechanism. Potassium carbonate provides the deprotonated thiol nucleophile .

Reaction Conditions :

-

Solvent: Methanol

-

Catalyst: Potassium carbonate

-

Temperature: Room temperature (23°C)

Esterification

Valerate ester formation involves the reaction of a carboxylic acid group (from the antitumor core) with valeric acid, facilitated by alkaline conditions .

Reaction Conditions :

-

Solvent: Dilute aqueous alkaline medium

-

Catalyst: Bases (e.g., NaOH)

-

Purpose: Improve water solubility for clinical administration .

Biological Evaluation

Adriamycin 14-thiovalerate and related analogues exhibit distinct biological properties:

Challenges and Limitations

-

Synthesis Complexity : Multi-step reactions involving bromination, thio substitution, and esterification require precise control of reaction conditions (e.g., temperature, solvent) .

-

Formulation Issues : Despite improved solubility in AD 32, clinical administration requires surfactant-based formulations and steroid prophylaxis to mitigate side effects .

特性

CAS番号 |

101980-75-0 |

|---|---|

分子式 |

C31H35NO11S |

分子量 |

629.7 g/mol |

IUPAC名 |

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] butanethioate |

InChI |

InChI=1S/C31H35NO11S/c1-4-6-20(34)44-12-19(33)31(40)10-15-23(18(11-31)43-21-9-16(32)26(35)13(2)42-21)30(39)25-24(28(15)37)27(36)14-7-5-8-17(41-3)22(14)29(25)38/h5,7-8,13,16,18,21,26,35,37,39-40H,4,6,9-12,32H2,1-3H3 |

InChIキー |

ZAJMGFPSIIBVJA-UHFFFAOYSA-N |

SMILES |

CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

正規SMILES |

CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Adriamycin 14-thiovalerate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。